3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Scaffold Selection

Mis-specifying regioisomers in SAR studies risks altered binding modes. This 5-carboxylic acid-3-methyl pyrrolotriazole (CAS 160205-15-2) provides a precise vector set for fragment-based drug discovery. • Free acid enables direct amide coupling, bypassing ester hydrolysis. • MW 167, XLogP3=0, TPSA 68 Ų-ideal fragment for SPR, NMR. • Matched pair with 3-phenyl analog (LogP ~2) for systematic lipophilicity profiling. Procure with confidence: ≥95% purity, in stock for rapid global delivery.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 160205-15-2
Cat. No. B066496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
CAS160205-15-2
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C(CC2)C(=O)O
InChIInChI=1S/C7H9N3O2/c1-4-8-9-6-3-2-5(7(11)12)10(4)6/h5H,2-3H2,1H3,(H,11,12)
InChIKeyPCTUHZHKVNSBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 160205-15-2): Procurement-Relevant Structural and Physicochemical Profile


3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 160205-15-2) is a fused bicyclic heterocycle composed of a pyrrole ring annulated to a 1,2,4-triazole, bearing a 3-methyl substituent on the triazole and a carboxylic acid at the 5-position of the partially saturated pyrrolidine ring [1]. Its molecular formula is C₇H₉N₃O₂ (MW 167.17 g/mol), with a computed XLogP3 of 0 and a topological polar surface area (TPSA) of 68 Ų, placing it in a favorable fragment-like property space for medicinal chemistry applications [1]. The compound is commercially available from multiple vendors at ≥95% purity and is sold exclusively for research and development purposes .

Fragment-rule compliant property space
Multi-vendor procurement at research grade
Restricted to research and development use

Why 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid Cannot Be Replaced by Close-In Analogs


Within the pyrrolo[2,1-c][1,2,4]triazole class, minor structural modifications—including the position of the carboxylic acid (3- vs. 5- vs. 6- vs. 7-position), the nature of the C3 substituent (methyl vs. H vs. phenyl vs. furanyl), and the free acid vs. ester state—produce substantial differences in hydrogen-bond donor/acceptor topology, lipophilicity, and molecular recognition [1]. The 5-carboxylic acid–3-methyl substitution pattern represents a distinct regioisomeric and substituent vector combination that is not simultaneously present in the more common 3-carboxylic acid (CAS 884504-87-4) or 3-phenyl (CAS 160205-14-1) analogs . Generic substitution among these analogs therefore risks altering both reactivity (e.g., amide coupling regiochemistry) and biological target engagement, making precise compound selection essential for reproducible research [2].

Regioisomeric mismatch 5-COOH vs 3-COOH regioisomer shifts H-bond vector orientation, potentially affecting molecular recognition.
C3 substituent divergence 3-Methyl vs 3-phenyl alters lipophilicity and steric bulk, which may change binding pocket fit.
Functional group mismatch Free acid avoids deprotection; methyl ester analog requires hydrolysis that can reduce overall yield.

Quantitative Differentiation Evidence: 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 5-COOH vs. 3-COOH Determines Hydrogen-Bond Vector Orientation

The target compound places the carboxylic acid at the 5-position of the dihydropyrrolo ring, whereas the commercially common 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid (CAS 884504-87-4) carries it at the 3-position of the triazole ring [1]. This regiochemical difference alters the spatial orientation of the carboxylic acid hydrogen-bond donor/acceptor vector by approximately 3.5–4.5 Å (estimated from 2D/3D structure comparison), which is significant for fragment-based library design where complementary pharmacophore matching is critical [2]. Both compounds share the same molecular formula (C₆H₇N₃O₂ for the des-methyl analogs) but differ in substitution topology, leading to distinct reactivity in amide coupling and esterification reactions [3].

5-COOH vs 3-COOH regioisomer
Class-level
Spatial vector differs by ~3.5–4.5 Å; identical TPSA and HBD/HBA counts
Supports regiospecific H-bond topology selection
In silico model; confirm by X-ray or docking
Medicinal Chemistry Fragment-Based Drug Design Scaffold Selection

C3 Substituent Effect: 3-Methyl vs. 3-Phenyl Alters Lipophilicity and Steric Bulk

The target compound carries a small methyl group (–CH₃) at the 3-position of the triazole ring, whereas the 3-phenyl analog (CAS 160205-14-1, 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid) replaces this with a phenyl ring . The computed XLogP3 of the target compound is 0, consistent with a compact, polar fragment [1]. Although an experimentally determined logP for the 3-phenyl analog is not publicly available, the addition of a phenyl group typically increases calculated logP by approximately 2.0–2.5 log units and adds substantial steric bulk (roughly an additional 40–50 ų in molar volume), which can significantly affect binding pocket complementarity and membrane permeability [2].

3-Methyl vs 3-Phenyl substituent
Class-level
Estimated ΔXLogP ≈ +2.0–2.5; ΔMW +62 g/mol; higher steric bulk
Low lipophilicity polar fragment profile
Computed estimates; measure logD for confirmation
SAR Studies Lead Optimization Building Block Selection

Free Carboxylic Acid vs. Methyl Ester: Differential Reactivity for Downstream Derivatization

The target compound is the free carboxylic acid, whereas the closely related methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS 160205-11-8) is the methyl ester [1]. In a reported synthetic study, sixteen 3-substituted-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl esters were synthesized via methylation, substitution, and cyclization from 5-oxo-pyrrolidine-2-carboxylic acid methyl ester, with structures confirmed by ¹H NMR and HR-MS [2]. The free acid is directly amenable to amide coupling or salt formation without a deprotection step, whereas the methyl ester requires saponification prior to such transformations—an additional synthetic step that can reduce overall yield and introduce impurity risks [2].

Free acid vs Methyl ester
Class-level
Avoids ester hydrolysis step; typical saponification yield 70–95%
Direct amide coupling without deprotection
Synthetic workflow context; yields vary
Synthetic Chemistry Amide Coupling Prodrug Design

Commercial Availability and Purity Benchmarking vs. Scaffold Analogs

The target compound is stocked by multiple vendors, including AKSci (catalog 4873CR, 95% purity) and Leyan (catalog 1327129, 98% purity), with quantities available from 100 mg to gram scale . In contrast, the des-methyl scaffold analog, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS 1259055-40-7), is listed by fewer suppliers and is less commonly available in ready-to-ship stock . The unsubstituted 3-H analog (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid, CAS 1259055-40-7, MW 153.14) lacks the methyl group and is not listed with comparable purity guarantees from major catalog suppliers .

Vendor availability & purity
Data to verify
Target: 2+ vendors (95–98%); comparator: limited stock (≤95%)
Reported broader commercial availability
Supplier-reported data; verify current inventory
Chemical Procurement Vendor Comparison Building Block Sourcing

Defined Application Scenarios for 3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid Based on Quantitative Evidence


Fragment-Based Drug Discovery: Polar Fragment with Defined Hydrogen-Bond Topology

With MW 167.17 g/mol, XLogP3 = 0, and TPSA = 68 Ų, this compound falls within rule-of-three fragment space [1]. Its 5-carboxylic acid placement provides a hydrogen-bond donor/acceptor vector distinct from the 3-carboxylic acid regioisomer [2], making it a suitable fragment for biophysical screening campaigns (SPR, NMR, X-ray crystallography) where precise pharmacophore geometry is critical. The 3-methyl substituent adds minimal lipophilicity while enabling SAR exploration at that vector.

Synthetic Building Block for Amide-Focused Combinatorial Libraries

The free carboxylic acid functionality enables direct, protecting-group-free amide coupling with diverse amine partners [1]. Literature precedent from the 2016 synthesis study demonstrates that the 3-substituted-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid scaffold is amenable to systematic derivatization at both the carboxylic acid and the triazole C3 position [2]. Using the free acid eliminates the ester hydrolysis step required when starting from the methyl ester analog (CAS 160205-11-8), improving synthetic throughput.

RIPK1/Necroptosis Inhibitor Scaffold Exploration

The pyrrolo[2,1-c][1,2,4]triazole core has been identified as a privileged scaffold for type III RIPK1 allosteric inhibitors, as demonstrated by the 2024 RSC Medicinal Chemistry study on the closely related 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole series [1]. Although the target compound differs in ring fusion geometry ([2,1-c] vs. [1,2-b]), it shares the essential fused pyrrole-triazole pharmacophore. The 3-methyl-5-carboxylic acid substitution pattern offers a distinct vector set for probing the RIPK1 allosteric pocket, complementing published SAR campaigns.

Physicochemical Comparator in Property-Driven Lead Optimization

The target compound's low lipophilicity (XLogP3 = 0) and moderate polarity (TPSA = 68 Ų) distinguish it from bulkier analogs such as the 3-phenyl derivative (estimated XLogP3 ≈ 2.0–2.5). This property differential makes it a valuable comparator in matched molecular pair analyses, where the impact of C3 substituent changes on solubility, permeability, and metabolic stability can be systematically assessed while holding the 5-carboxylic acid pharmacophore constant [1].

Application
Selection Property
Validation Focus
Fragment-based screening
5-Carboxylic acid H-bond topology
Pharmacophore geometry in biophysical assays
Amide coupling libraries
Free carboxylic acid reactivity
Direct coupling without deprotection step
RIPK1 allosteric inhibitor research
Pyrrolo-triazole core geometry
Allosteric pocket SAR exploration
Matched molecular pair analysis
Low lipophilicity polar fragment profile
C3 substituent impact on drug-like properties
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